molecular formula C7H13NO3S B13619197 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione

8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione

Cat. No.: B13619197
M. Wt: 191.25 g/mol
InChI Key: GUQAOTQSDCHTQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method provides a convenient route to the compound using commercially available reagents . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which can be further utilized in various chemical and biological applications .

Mechanism of Action

The mechanism of action of 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione is unique due to its combination of oxygen, sulfur, and nitrogen atoms in a spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

8-oxa-1λ6-thia-2-azaspiro[4.5]decane 1,1-dioxide

InChI

InChI=1S/C7H13NO3S/c9-12(10)7(1-4-8-12)2-5-11-6-3-7/h8H,1-6H2

InChI Key

GUQAOTQSDCHTQR-UHFFFAOYSA-N

Canonical SMILES

C1CNS(=O)(=O)C12CCOCC2

Origin of Product

United States

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